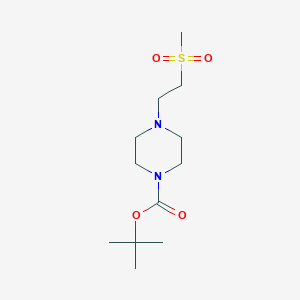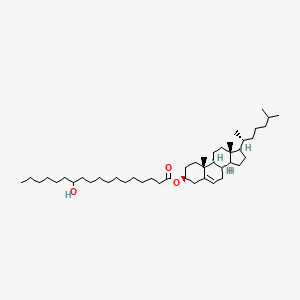
トランス-シクロペンタン-1,2-ジアミン二塩酸塩
説明
Trans-Cyclopentane-1,2-diamine dihydrochloride is a useful research compound. Its molecular formula is C5H14Cl2N2 and its molecular weight is 173.08 g/mol. The purity is usually 95%.
The exact mass of the compound trans-Cyclopentane-1,2-diamine dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality trans-Cyclopentane-1,2-diamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-Cyclopentane-1,2-diamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
キラル配位子合成
トランス-シクロペンタン-1,2-ジアミン二塩酸塩: は、キラル配位子の合成における潜在的な可能性から注目を集めているキラルジアミンです 。これらの配位子は、エナンチオマー的に純粋な医薬品を製造する上で不可欠な、不斉触媒において重要な役割を果たします。ジアミンは、複雑な配位子を構築するための足場として機能し、生成される分子の立体化学に影響を与えます。
有機合成
有機合成において、トランス-シクロペンタン-1,2-ジアミン二塩酸塩は、オルガノ光レドックス触媒による[3 + 2]環化付加反応を通じて、シス-シクロペンタン-1,2-ジアミン誘導体を合成するために使用されます 。このプロセスは、非常にジアステレオ選択的で、医薬品化学や材料科学における潜在的な用途を持つ多様な化合物を創製することができます。
医薬品研究
この化合物の誘導体は、その生物学的活性について研究されています。 医薬品研究におけるビルディングブロックとして、トランス-シクロペンタン-1,2-ジアミン二塩酸塩は、新しい薬剤の開発につながる可能性があります 。生物学的に活性な化合物の合成における役割は、創薬と開発における重要性を強調しています。
材料科学
材料科学において、トランス-シクロペンタン-1,2-ジアミン二塩酸塩は、内部にアミド基とイミン基を持つ二官能性ジオールモノマーを合成するために使用されます 。これらのモノマーは、さまざまな産業用途で有用な、特定の機械的および化学的特性を持つ新しいポリマーを創製するために重要です。
分析化学
この化合物は、分析化学においても重要であり、化学分析において標準品または試薬として使用することができます 。正確な反応と予測可能な挙動により、サンプル中の特定の物質を測定および検出するための貴重なツールとなっています。
環境科学
最後に、トランス-シクロペンタン-1,2-ジアミン二塩酸塩は、環境科学において潜在的な用途があります。 その誘導体は、環境に優しい材料の合成や、化学合成の環境への影響を最小限に抑えるプロセスに使用することができます .
作用機序
Target of Action
It is known that this compound is widely used for the synthesis of ligands and receptors , suggesting that it may interact with various biological targets.
Mode of Action
The mode of action of trans-Cyclopentane-1,2-diamine dihydrochloride involves serving as a key intermediate in the preparation of various chiral ligands and catalysts . It is used as a scaffold for chiral ligands, receptors, and biologically active compounds .
Result of Action
The molecular and cellular effects of trans-Cyclopentane-1,2-diamine dihydrochloride’s action are likely to be diverse, given its role in the synthesis of a wide range of ligands, receptors, and biologically active compounds . The specific effects would depend on the particular compounds that are synthesized using trans-Cyclopentane-1,2-diamine dihydrochloride as an intermediate.
生化学分析
Biochemical Properties
Trans-Cyclopentane-1,2-diamine dihydrochloride plays a significant role in biochemical reactions, particularly as a scaffold for chiral ligands and receptors . It interacts with various enzymes and proteins, facilitating the formation of chiral complexes that are crucial in asymmetric synthesis . The compound’s ability to form stable complexes with metal ions makes it valuable in catalysis and other biochemical processes . Additionally, trans-Cyclopentane-1,2-diamine dihydrochloride has been employed in the synthesis of biologically active compounds, further highlighting its importance in biochemical research .
Cellular Effects
Trans-Cyclopentane-1,2-diamine dihydrochloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . It has been observed to affect the activity of certain enzymes, leading to changes in metabolic flux and metabolite levels . The compound’s interaction with cellular proteins can also modulate gene expression, impacting cell function and behavior . These effects make trans-Cyclopentane-1,2-diamine dihydrochloride a valuable tool in studying cellular mechanisms and developing therapeutic strategies .
Molecular Mechanism
At the molecular level, trans-Cyclopentane-1,2-diamine dihydrochloride exerts its effects through binding interactions with biomolecules . It can act as an enzyme inhibitor or activator, depending on the specific biochemical context . The compound’s chiral nature allows it to form specific interactions with target molecules, leading to changes in their activity and function . Additionally, trans-Cyclopentane-1,2-diamine dihydrochloride can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of trans-Cyclopentane-1,2-diamine dihydrochloride can change over time due to its stability and degradation properties . The compound’s extreme instability necessitates careful handling and storage to maintain its efficacy . Long-term studies have shown that trans-Cyclopentane-1,2-diamine dihydrochloride can have lasting effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of trans-Cyclopentane-1,2-diamine dihydrochloride vary with different dosages in animal models . At lower doses, the compound can facilitate specific biochemical reactions without causing significant adverse effects . At higher doses, trans-Cyclopentane-1,2-diamine dihydrochloride may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings . Threshold effects have been observed, indicating that the compound’s efficacy and safety are dose-dependent .
Metabolic Pathways
Trans-Cyclopentane-1,2-diamine dihydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux . The compound’s role in these pathways can influence metabolite levels and overall cellular metabolism . Understanding the metabolic pathways associated with trans-Cyclopentane-1,2-diamine dihydrochloride is essential for elucidating its biochemical properties and potential therapeutic applications .
Transport and Distribution
Within cells and tissues, trans-Cyclopentane-1,2-diamine dihydrochloride is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its activity and function . The transport and distribution of trans-Cyclopentane-1,2-diamine dihydrochloride are critical factors in determining its efficacy in biochemical and pharmaceutical applications .
Subcellular Localization
Trans-Cyclopentane-1,2-diamine dihydrochloride exhibits specific subcellular localization, which can impact its activity and function . Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell . Understanding the subcellular localization of trans-Cyclopentane-1,2-diamine dihydrochloride is crucial for elucidating its molecular mechanisms and potential therapeutic applications .
特性
IUPAC Name |
(1R,2R)-cyclopentane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.2ClH/c6-4-2-1-3-5(4)7;;/h4-5H,1-3,6-7H2;2*1H/t4-,5-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCLGIZICFQJBX-ALUAXPQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30735555 | |
| Record name | (1R,2R)-Cyclopentane-1,2-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30735555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1030390-38-5 | |
| Record name | (1R,2R)-Cyclopentane-1,2-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30735555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1030390-38-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(Benzyloxy)carbonyl]-2,5-difluoro-D-phenylalanine](/img/structure/B1511755.png)

![6-Phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1511759.png)





![Methyl 2-(pyridin-4-yl)benzo[d]oxazole-7-carboxylate](/img/structure/B1511788.png)




